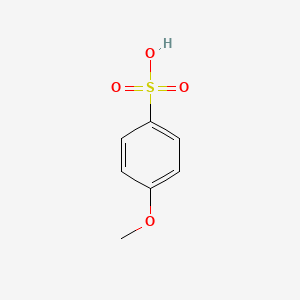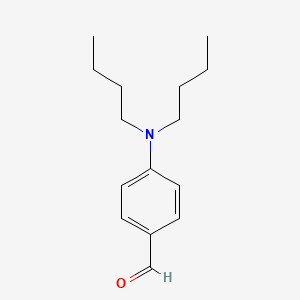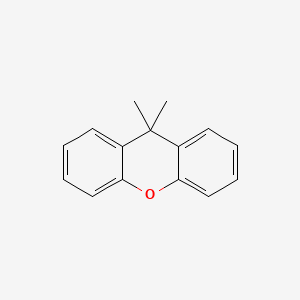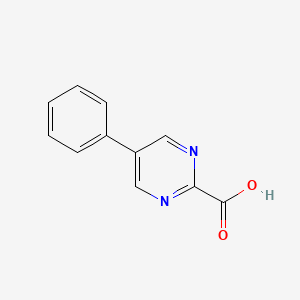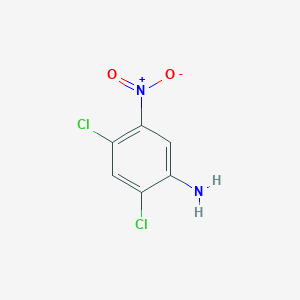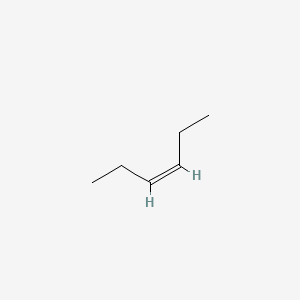
cis-3-Hexen
Übersicht
Beschreibung
Cis-3-Hexene is a symmetrical cis-disubstituted alkene . It has an empirical formula of C6H12 and a molecular weight of 84.16 . The compound has two hydrogen atoms on one side and two ethyl groups on the other side of the double bond .
Synthesis Analysis
Cis-3-Hexene can be prepared by the hydroboration of 3-hexyne followed by protonolysis . A one-pot diastereoselective synthesis of cis-3-Hexene-1,6-diols has also been reported .Molecular Structure Analysis
The gas-phase study of its molecular structure by electron diffraction combined with molecular mechanical calculations reveals the presence of the (+ac, +ac) and the (-ac, +ac) forms .Chemical Reactions Analysis
Cis-3-Hexene undergoes epoxidation with dimethyldioxirane to form the corresponding epoxide . The kinetics of the cis-3-hexene + OH reaction were investigated by an experimental relative rate method and at the density functional theory level .Physical and Chemical Properties Analysis
Cis-3-Hexene has a refractive index of 1.395, a boiling point of 66-68 °C, and a density of 0.681 g/mL at 20 °C . It is a clear liquid with a specific gravity of 0.677 .Wissenschaftliche Forschungsanwendungen
Zwischenprodukt in der organischen Synthese
“Cis-3-Hexen” wird als Zwischenprodukt in der organischen chemischen Synthese verwendet . Als Zwischenprodukt kann es zur Herstellung einer Vielzahl von Chemikalien in der pharmazeutischen, agrochemischen und Polymerindustrie eingesetzt werden.
Herstellung von 3-Hexanol
“this compound” kann zur Herstellung von 3-Hexanol durch asymmetrische Hydroborierung mit Diisopinocampheylboran (Ipc 2 BH) verwendet werden . 3-Hexanol ist eine nützliche Verbindung in der Duftstoffindustrie und kann auch als Vorläufer für verschiedene chemische Synthesen verwendet werden.
Studium der Molekülstruktur
Die Gasphasenstudie seiner Molekülstruktur mittels Elektronenbeugung in Kombination mit molekularmechanischen Berechnungen zeigt das Vorliegen der (+ac, +ac) und der (-ac, +ac) Formen . Dies macht “this compound” wertvoll für die Untersuchung von Molekülstrukturen und das Verständnis des Verhaltens von Molekülen.
Epoxidationsstudien
“this compound” unterliegt der Epoxidation mit Dimethyldioxiran unter Bildung des entsprechenden Epoxids . Diese Reaktion ist auf dem Gebiet der organischen Chemie bedeutsam, insbesondere bei der Untersuchung von Reaktionsmechanismen und der Synthese von Epoxiden, die in der pharmazeutischen Industrie eine wichtige Rolle spielen.
Hydroborierungsstudien
“this compound” kann durch Hydroborierung von 3-Hexin gefolgt von Protonolyse hergestellt werden . Dies macht es zu einer nützlichen Verbindung bei der Untersuchung von Hydroborierungsreaktionen, die bei der Synthese von Organoboranen für die organische Synthese eine wichtige Rolle spielen.
Material für die chemische Bildung
Aufgrund seiner Reaktivität und der Vielfalt der Reaktionen, die es eingehen kann, wird “this compound” in der chemischen Ausbildung häufig als Material für Laborversuche und -demonstrationen verwendet .
Wirkmechanismus
Target of Action
cis-3-Hexene is a symmetrical cis-disubstituted alkene . Its primary targets are the carbon-carbon double bonds in organic compounds . These double bonds are susceptible to various chemical reactions, making cis-3-Hexene a versatile reactant in organic chemistry.
Mode of Action
cis-3-Hexene interacts with its targets primarily through oxidation reactions. One such reaction is epoxidation, where an oxygen atom is added across the carbon-carbon double bond to form an oxacyclopropane ring, also known as an epoxide . This reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond .
Another significant reaction is with hydroxyl radicals (OH). The reaction of OH radicals with cis-3-Hexene has been studied both experimentally and theoretically . The reaction mechanism involves different conformations of the reactants and a complex transition state .
Biochemical Pathways
cis-3-Hexene is involved in the green leaf volatile (GLV) pathway in plants . When plant leaves are damaged, GLVs are emitted, which can mediate direct or indirect plant defense reactions . cis-3-Hexene, as a major plant volatile signaling molecule, can diffuse over long distances from plant to plant in gaseous form to mediate these defense reactions .
Result of Action
The result of cis-3-Hexene’s action depends on the specific reaction it is involved in. In the case of epoxidation, the product is an epoxide, which is a useful reagent that may be further reacted to form anti vicinal diols . In the reaction with OH radicals, the products are likely to be various oxidation products .
In the context of its role in plant defense, the emission of cis-3-Hexene and other GLVs can attract predators of herbivorous insects, thereby reducing the damage to the plant .
Action Environment
The action of cis-3-Hexene is influenced by environmental factors such as temperature, light, and the presence of other chemicals. For example, the rate of the reaction of cis-3-Hexene with OH radicals is temperature-dependent . In the context of its role in plant defense, the effectiveness of cis-3-Hexene as a signaling molecule would be influenced by factors such as wind direction and speed, humidity, and the presence of other volatile compounds .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
cis-3-Hexene plays a significant role in biochemical reactions, particularly in the formation of epoxides through epoxidation reactions. It interacts with enzymes such as dimethyldioxirane, which facilitates the conversion of cis-3-Hexene to its corresponding epoxide . Additionally, cis-3-Hexene can undergo hydroboration reactions with diisopinocampheylborane, leading to the formation of 3-hexanol . These interactions highlight the versatility of cis-3-Hexene in various biochemical processes.
Cellular Effects
cis-3-Hexene influences cellular processes by acting as a volatile organic compound (VOC) that can be emitted and perceived by plant cells. It plays a role in plant-plant communication, where it can initiate signaling cascades that prime plant defenses against herbivores and increase tolerance to abiotic stresses . The compound’s ability to cross cellular barriers and interact with cell signaling pathways underscores its importance in cellular communication and defense mechanisms.
Molecular Mechanism
At the molecular level, cis-3-Hexene exerts its effects through binding interactions with biomolecules and enzymes. The compound’s double bond configuration allows it to participate in stereospecific reactions, such as epoxidation and hydroboration . These reactions involve the formation of intermediate complexes that facilitate the conversion of cis-3-Hexene to other biologically active compounds. The molecular structure of cis-3-Hexene, characterized by its cis-configuration, plays a crucial role in determining its reactivity and interaction with other molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-3-Hexene can change over time due to its stability and degradation properties. Studies have shown that cis-3-Hexene can undergo epoxidation and hydroboration reactions, leading to the formation of stable products such as epoxides and alcohols . The long-term effects of cis-3-Hexene on cellular function have been observed in both in vitro and in vivo studies, where it has been shown to influence gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of cis-3-Hexene vary with different dosages in animal models. At low doses, cis-3-Hexene has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which cis-3-Hexene exerts its biological effects without causing significant toxicity.
Metabolic Pathways
cis-3-Hexene is involved in various metabolic pathways, including epoxidation and hydroboration reactions. These pathways involve the interaction of cis-3-Hexene with enzymes such as dimethyldioxirane and diisopinocampheylborane, leading to the formation of epoxides and alcohols . The compound’s involvement in these pathways highlights its role in modulating metabolic flux and influencing metabolite levels.
Transport and Distribution
Within cells and tissues, cis-3-Hexene is transported and distributed through various mechanisms. It can cross cellular membranes and interact with transporters and binding proteins that facilitate its movement and localization . The compound’s ability to diffuse across cellular barriers and accumulate in specific tissues underscores its importance in cellular communication and defense mechanisms.
Subcellular Localization
The subcellular localization of cis-3-Hexene is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . Its localization within cells can affect its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical research.
Eigenschaften
IUPAC Name |
(Z)-hex-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPJFUHLCOCRG-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891266 | |
| Record name | (3Z)-3-Hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | cis-3-Hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12540 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7642-09-3 | |
| Record name | 3-Hexene, (3Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007642093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-3-Hexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3Z)-3-Hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3Z)-hex-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEXENE, (3Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50181BZ6YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cis-3-hexene?
A1: Cis-3-hexene has a molecular formula of C₆H₁₂ and a molecular weight of 84.16 g/mol.
Q2: Are there any available spectroscopic data for cis-3-hexene?
A2: Yes, several studies utilize spectroscopic techniques to characterize cis-3-hexene. For example, gas chromatography-mass spectrometry (GC-MS) has been used to identify and quantify cis-3-hexene in complex mixtures, such as the volatile oil from leaves of Cordyline fruticosa []. Additionally, electron diffraction studies have provided insights into the gas-phase molecular structure of cis-3-hexene [].
Q3: What is the reactivity of cis-3-hexene with OH radicals in the atmosphere?
A3: Cis-3-hexene reacts readily with OH radicals in the atmosphere, leading to the formation of various oxidation products. The rate coefficient for this reaction has been determined to be (6.27 ± 0.66) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K []. Density functional theory (DFT) calculations have been employed to investigate the reaction mechanism, revealing the formation of different conformers during the reaction [].
Q4: What are the products formed from the gas-phase ozonolysis of cis-3-hexene?
A4: The gas-phase reaction of ozone with cis-3-hexene generates a range of carbonyl products. Primary carbonyls are formed with a yield close to 1.0, consistent with the expected reaction mechanism []. The reaction also produces secondary carbonyls, likely resulting from further reactions of the CH₃CH₂CHOO biradical generated during the ozonolysis []. Interestingly, studies using deuterated cis-3-hexene (cis-3-hexene-3,4-d2) revealed that one-third of OH radical formation involves vinylic hydrogens, suggesting a pathway involving the rearrangement of anti carbonyl oxides [].
Q5: How does cis-3-hexene interact with chlorine atoms in the atmosphere?
A5: The reaction of cis-3-hexene with chlorine atoms is an important atmospheric degradation pathway. The rate coefficient for this reaction has been determined to be (4.13 ± 0.51) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 296 K []. The overall reaction involves both addition and hydrogen abstraction channels, contributing 70% and 30%, respectively, to the global kinetics [].
Q6: How does the hydroboration of cis-3-hexene with 9-borabicyclo[3.3.1]nonane dimer proceed?
A6: Unlike more reactive alkenes that exhibit first-order kinetics, the reaction of cis-3-hexene with 9-borabicyclo[3.3.1]nonane dimer doesn't show a clear rate-determining step. The reaction exhibits a kinetic behavior that falls between first- and three-halves-order kinetics, indicating a complex interplay between dimer dissociation and alkene-monomer reaction rates [].
Q7: Can cis-3-hexene be used in olefin metathesis reactions?
A7: While cis-3-hexene itself is not a catalyst in olefin metathesis, it can act as a substrate. For instance, a molybdenum-based monoaryloxide monopyrrolide complex has been shown to catalyze the Z-selective metathesis of cis-3-hexene, producing cis-3-heptene as the major product [].
Q8: Are there any reported syntheses utilizing cis-3-hexene as a starting material?
A8: Yes, cis-3-hexene serves as a valuable starting material in organic synthesis. One example involves its conversion to cis-jasmone, a natural fragrance compound. The synthesis proceeds through several steps, including the formation of a diketone intermediate from the reaction of an acylcarbonyl-ferrate with methyl vinyl ketone, ultimately leading to cis-jasmone in good yield []. Another approach utilizes 1-(p-tolylsulfonyl)-cis-3-hexene as a precursor for the synthesis of various jasmonoids, including cis-jasmone, methyl jasmonate, and γ-jasmolactone [].
Q9: Does cis-3-hexene play a role in plant-insect interactions?
A9: Yes, cis-3-hexene is recognized as a green leaf volatile (GLV) and acts as a signaling molecule in plant-insect interactions. For example, research has shown that cis-3-hexene is emitted from wounded stems of myrmecophytic Piper species []. This volatile compound, along with other oxylipin reactive electrophilic species (RES) compounds, may signal tissue damage to inhabiting Pheidole ants, triggering a defensive response [].
Q10: Is cis-3-hexene found in food or beverages?
A10: Yes, cis-3-hexene is a naturally occurring volatile compound found in various fruits and vegetables. It contributes to the characteristic aroma of certain foods and beverages. For instance, cis-3-hexenyl acetate, an ester derivative of cis-3-hexene, is a significant aroma component in peach juice beverages [].
Q11: What is known about the toxicity of cis-3-hexene?
A11: While cis-3-hexene is generally considered to be of low toxicity, detailed toxicological data may be limited. As with any chemical compound, it's essential to handle it with care and avoid unnecessary exposure. The presence of cis-3-hexene in replacement liquids for electronic cigarettes has raised some concerns, and further research is needed to assess its potential health effects [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


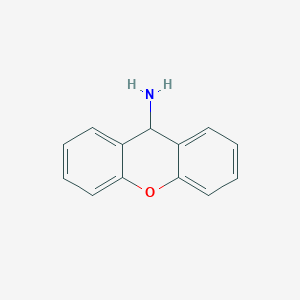
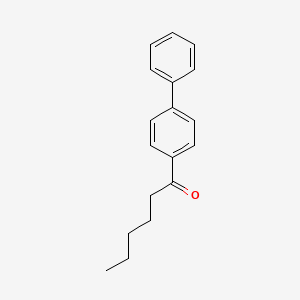
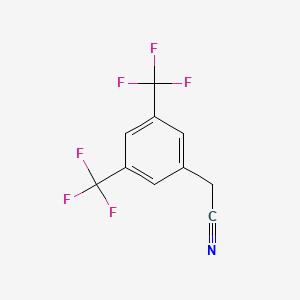
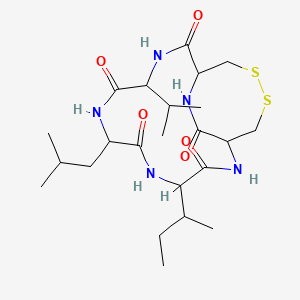
![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)
